molecular formula C20H13N3O3S2 B2358759 3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 862975-55-1

3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2358759
CAS No.: 862975-55-1
M. Wt: 407.46
InChI Key: RXPVCTSZKJIGNR-UHFFFAOYSA-N
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Description

3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown antimicrobial activity . Therefore, it is possible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on its structural similarity to other aminothiazole compounds, it may interact with its targets through a chelation phenomenon . This interaction could alter the normal function of the target, leading to the observed effects.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and antioxidant activity , suggesting that they may interfere with the biochemical pathways involved in microbial growth and oxidative stress.

Result of Action

Similar compounds have shown antimicrobial and antioxidant activity , suggesting that this compound may also have these effects. This could result in the inhibition of microbial growth and the neutralization of harmful free radicals.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazoles or benzothiazoles, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-12-6-7-14-17(9-12)28-20(21-14)23-19-22-15(10-27-19)13-8-11-4-2-3-5-16(11)26-18(13)24/h2-10H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPVCTSZKJIGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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